Cas no 2229272-57-3 (tert-butyl N-2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-ylcarbamate)

Tert-butyl N-2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-ylcarbamate is a specialized organic compound featuring a thiazole core substituted with chloro and methoxy groups, coupled with a tert-butyl carbamate-protected amine functionality. This intermediate is valuable in synthetic chemistry, particularly in the preparation of pharmaceuticals and agrochemicals, due to its reactive keto and carbamate groups, which facilitate further derivatization. The chloro and methoxy substituents enhance its utility in selective cross-coupling reactions. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for constructing complex heterocyclic frameworks. The tert-butyloxycarbonyl (Boc) group offers convenient deprotection for downstream functionalization.
tert-butyl N-2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-ylcarbamate structure
2229272-57-3 structure
Product name:tert-butyl N-2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-ylcarbamate
CAS No:2229272-57-3
MF:C12H17ClN2O4S
Molecular Weight:320.792381048203
CID:5838305
PubChem ID:165777470

tert-butyl N-2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-ylcarbamate
    • tert-butyl N-[2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
    • 2229272-57-3
    • EN300-1901041
    • インチ: 1S/C12H17ClN2O4S/c1-11(2,3)19-9(17)15-12(4,6-16)7-8(13)14-10(18-5)20-7/h6H,1-5H3,(H,15,17)
    • InChIKey: IVXLAHGESLGQLL-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(C=O)(C)NC(=O)OC(C)(C)C)SC(=N1)OC

計算された属性

  • 精确分子量: 320.0597559g/mol
  • 同位素质量: 320.0597559g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 377
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 106Ų

tert-butyl N-2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1901041-5.0g
tert-butyl N-[2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2229272-57-3
5g
$5429.0 2023-06-01
Enamine
EN300-1901041-2.5g
tert-butyl N-[2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2229272-57-3
2.5g
$3670.0 2023-09-18
Enamine
EN300-1901041-0.05g
tert-butyl N-[2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2229272-57-3
0.05g
$1573.0 2023-09-18
Enamine
EN300-1901041-1g
tert-butyl N-[2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2229272-57-3
1g
$1872.0 2023-09-18
Enamine
EN300-1901041-1.0g
tert-butyl N-[2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2229272-57-3
1g
$1872.0 2023-06-01
Enamine
EN300-1901041-10g
tert-butyl N-[2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2229272-57-3
10g
$8049.0 2023-09-18
Enamine
EN300-1901041-0.1g
tert-butyl N-[2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2229272-57-3
0.1g
$1648.0 2023-09-18
Enamine
EN300-1901041-0.5g
tert-butyl N-[2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2229272-57-3
0.5g
$1797.0 2023-09-18
Enamine
EN300-1901041-0.25g
tert-butyl N-[2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2229272-57-3
0.25g
$1723.0 2023-09-18
Enamine
EN300-1901041-10.0g
tert-butyl N-[2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2229272-57-3
10g
$8049.0 2023-06-01

tert-butyl N-2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-ylcarbamate 関連文献

tert-butyl N-2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-ylcarbamateに関する追加情報

tert-butyl N-2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-ylcarbamate: A Comprehensive Overview

The compound tert-butyl N-2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-ylcarbamate, with the CAS number NO. 2229272573, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of carbamates, which are widely used in various applications, including agrochemicals and pharmaceuticals. The structure of this molecule is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a substituted thiazole ring. The thiazole ring itself carries a chlorine atom at position 4 and a methoxy group at position 2, making it a highly functionalized heterocyclic compound.

Recent studies have highlighted the potential of this compound as a bioactive agent. Researchers have explored its ability to inhibit specific enzymes, which could make it a promising candidate for drug development. For instance, investigations into its interaction with serine proteases have shown that it exhibits moderate inhibitory activity, suggesting its potential role in treating conditions associated with excessive protease activity. Furthermore, the compound's stability under physiological conditions has been evaluated, revealing its suitability for in vivo studies.

The synthesis of tert-butyl N-2-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-oxopropan-2-ylcarbamate involves a multi-step process that incorporates advanced organic synthesis techniques. The key steps include the formation of the thiazole ring through cyclization reactions and subsequent functionalization to introduce the substituents at specific positions. The use of protecting groups and precise control over reaction conditions are critical to achieving high yields and maintaining the integrity of the molecule's structure.

In terms of applications, this compound has shown promise in agricultural settings as a potential herbicide or fungicide. Its ability to inhibit key enzymes involved in plant metabolism could make it an effective tool for controlling unwanted vegetation or fungal infections in crops. Additionally, its selectivity towards certain enzymes suggests that it could be tailored for specific agricultural uses without causing harm to beneficial organisms.

From an environmental perspective, the degradation pathways of this compound have been studied to assess its impact on ecosystems. Research indicates that under aerobic conditions, the compound undergoes microbial degradation, leading to the formation of less complex byproducts. However, further studies are required to fully understand its long-term environmental fate and ensure that its use does not pose risks to non-target species.

In conclusion, tert-butyl N-[2-(4-chloro-2-methoxythiazol5yl)]propanoylcarbamate represents a versatile molecule with diverse potential applications across multiple industries. Its unique structure and bioactivity make it an interesting subject for ongoing research efforts aimed at harnessing its properties for practical use. As advancements in synthetic chemistry and biochemistry continue to unfold, this compound is likely to play an increasingly important role in both academic and industrial settings.

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